molecular formula C16H13NO3 B1420281 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1096308-30-3

4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1420281
M. Wt: 267.28 g/mol
InChI Key: BDSDNHNWDSQGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as (6-methoxy-2-naphthyl) propanamide derivatives, has been reported. These compounds were synthesized and evaluated for their potential antibacterial activity . Another related compound, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis of Novel Derivatives : This compound has been used in the synthesis of novel derivatives, such as (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, which exhibit anti-inflammatory and analgesic activities, potentially leading to new lead drugs (Berk et al., 2009).
  • Antimicrobial Activity : Some novel derivatives of this compound, such as pyrrole chalcone derivatives, have shown promising antimicrobial activities, indicating their potential in developing new therapeutic tools (Hublikar et al., 2019).

Analytical Chemistry and Biochemistry

  • High-Performance Liquid Chromatography (HPLC) : The methyl ester of this compound is used as a fluorogenic labeling reagent in HPLC for analyzing biologically important thiols, highlighting its utility in biochemical analyses (Gatti et al., 1990).

Chemical Synthesis and Characterization

  • Synthesis of Chiral Azobenzene Dye Functionalized Janus Dendrimers : The compound is used in synthesizing bischromophoric bisMPA based polyester Janus dendrimers, demonstrating its application in the field of material science (Tuuttila et al., 2008).
  • X-Ray Powder Diffraction Analysis : It has been utilized in the analysis of anticoagulant intermediates, showing its importance in structural characterization of pharmaceutical compounds (Wang et al., 2017).

Nanotechnology and Drug Delivery

  • Modification of Nanoparticles for Drug Delivery : This compound has been used in modifying Fe3O4 nanoparticles for loading anti-inflammatory drugs, demonstrating its potential in nanotechnology and drug delivery systems (Hosseini et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, 6-Methoxynaphthalene-2-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Given the limited information available on “4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid”, future research could focus on its synthesis, characterization, and potential applications. The antibacterial activity of related compounds suggests that it may have potential uses in the development of new antibiotics .

properties

IUPAC Name

4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-13-5-4-10-6-12(3-2-11(10)7-13)14-8-17-9-15(14)16(18)19/h2-9,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSDNHNWDSQGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CNC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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